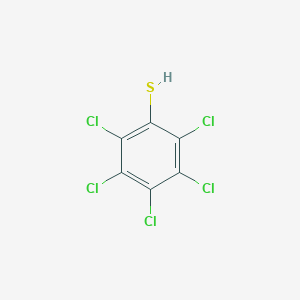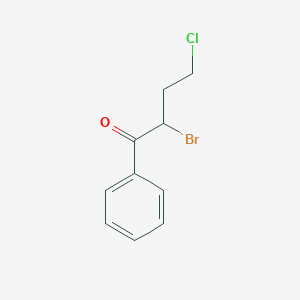
2-Bromo-1-(4-chlorophenyl)butan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, involves multiple steps starting from bromo-chlorophenyl and ethoxyphenyl precursors. These methods showcase the complexity and precision required in synthesizing compounds with specific substituents and configurations (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Bromo-1-(4-chlorophenyl)butan-1-one, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, features two p-chloro phenyl rings linked to a planar 1,4-trans enedione moiety, indicating the potential structural complexity and stability imparted by chlorophenyl groups (Lastovickova et al., 2018).
Chemical Reactions and Properties
Studies on compounds with similar structures have focused on the synthesis of derivatives through reactions such as the Suzuki cross-coupling, highlighting the chemical reactivity and potential for modification of bromo- and chloro-substituted butanones. These reactions provide insights into the chemical versatility and reactivity of 2-Bromo-1-(4-chlorophenyl)butan-1-one (Nazeer et al., 2020).
Physical Properties Analysis
The physical properties of such compounds are often influenced by their molecular structure, as demonstrated by the crystallographic analysis of related compounds. For example, the crystal structure and intermolecular interactions can be detailed through analyses such as Hirshfeld surface studies, providing a comprehensive understanding of the compound's physical characteristics (Bakheit et al., 2023).
Applications De Recherche Scientifique
Computational Studies and Reaction Mechanisms
One significant area of application for 2-Bromo-1-(4-chlorophenyl)butan-1-one is in computational chemistry, where it is used to study nucleophilic substitution reactions. Erdogan and Erdoğan (2019) conducted a computational study focusing on the reactions between imidazole and derivatives of 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one, using Density Functional Theory (DFT) calculations. This research contributes to understanding the electronic properties and reactivity of such compounds through various computational methods, including Single Point Energy (SPE) calculations and Molecular Electrostatic Potential (MEP) map calculations Erdogan & Erdoğan, 2019.
Synthesis and Structural Studies
Research on the synthesis and crystal structure of derivatives closely related to 2-Bromo-1-(4-chlorophenyl)butan-1-one provides insights into the molecular architecture and potential applications in material science. For instance, Lastovickova et al. (2018) detailed the synthesis and crystal structures of compounds with chlorophenyl rings, highlighting the molecular interactions and geometries within the crystal lattice. Such studies are foundational for the development of new materials with specific electronic or photonic properties Lastovickova, La Scala, & Sausa, 2018.
Electronic and Optical Properties
Another research avenue involves the examination of electronic and non-linear optical (NLO) properties of derivatives of 2-Bromo-1-(4-chlorophenyl)butan-1-one. Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives and conducted a Pd-catalyzed Suzuki cross-coupling reaction to study their reactivity and electronic properties. Frontier molecular orbital analysis, along with non-linear optical properties and molecular electrostatic potential studies, were performed, underscoring the compound's potential in electronic and photonic applications Nazeer et al., 2020.
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-bromo-1-(4-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSXLUJIZHWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-chlorophenyl)butan-1-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


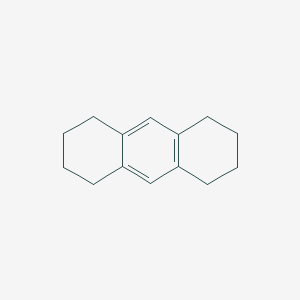
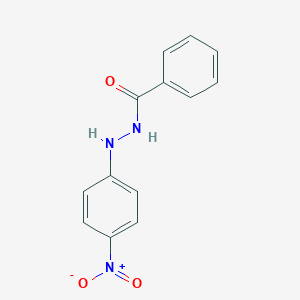
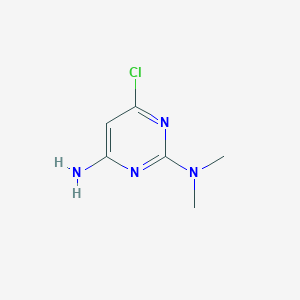



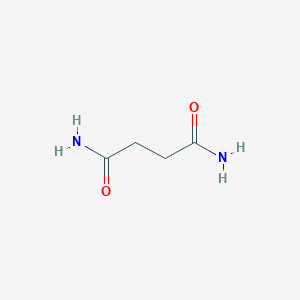


![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)

![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)
